1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)12-6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3 |
InChI Key |
QPAGCZVCJPDNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Accessing the 1H-Pyrazol-4-amine Core Structure
The formation of the 4-aminopyrazole scaffold is a critical initial step, achievable through several distinct synthetic routes.
One of the most fundamental and widely utilized methods for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly adaptable. To achieve the 4-amino substitution pattern, precursors containing a masked or direct amino functionality at the C2 position of the three-carbon backbone are required.
Key strategies include the reaction of hydrazines with derivatives of malononitrile (B47326) or cyanoacetic esters. encyclopedia.pub For instance, the reaction between a hydrazine and a malononitrile derivative can lead to the formation of an aminopyrazole. encyclopedia.pub A variation involves using ethyl cyanoacetate (B8463686) and hydrazine, which, under certain conditions, can yield aminohydroxypyrazoles that serve as versatile intermediates. researchgate.net The choice of hydrazine (substituted or unsubstituted) determines the substituent at the N1 position of the resulting pyrazole.
| Precursor A | Precursor B | Catalyst/Conditions | Product Type | Reference(s) |
| Hydrazine Hydrate (B1144303) | Malononitrile Derivatives | FeCl₃/PVP, Water/PEG-400 | 4-Amino-1H-pyrazole-4-carbonitriles | encyclopedia.pub |
| Arylhydrazine | 1,3-Diketones | Acidic medium, DMA | 1-Aryl-pyrazoles | nih.gov |
| Phenylhydrazine | Ethyl Cyanoacetate | High Pressure, Base Catalysis | 5-Amino-3-hydroxy-1-phenyl-1H-pyrazol | researchgate.net |
An alternative and highly effective route to 4-aminopyrazoles involves the synthesis of a 4-nitropyrazole intermediate followed by the chemical reduction of the nitro group. This two-step process is a cornerstone of aromatic and heterocyclic amine synthesis due to its reliability and high yields.
The initial step involves the nitration of a pyrazole ring. The pyrazole nucleus can be nitrated using nitrating agents like a mixture of nitric acid and sulfuric acid or fuming nitric acid. researchgate.netnih.gov The directing effects of existing substituents on the ring determine the regioselectivity of this reaction, but the 4-position is often susceptible to electrophilic substitution.
Once the 4-nitropyrazole is obtained, the nitro group is reduced to the corresponding primary amine. A variety of reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method, known for its clean conversion and high yields. researchgate.netresearchgate.net Other chemical reducing agents can also be utilized, offering alternatives when catalytic methods are not suitable. jsynthchem.com
| Nitro-Substituted Pyrazole | Reduction Method | Key Features | Reference(s) |
| 4-Nitropyrazole | Catalytic Hydrogenation (Pd/C) | Reliable, high yields | researchgate.netresearchgate.net |
| 4-Nitropyrazol-3-ones | Catalytic Hydrogenation (Pd/C) | Applicable to pyrazolone (B3327878) core | researchgate.net |
| Nitroaromatics (General) | NaBH₄ / Ni(PPh₃)₄ | Milder chemical reduction system | jsynthchem.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules like pyrazole-4-amines. beilstein-journals.orgnih.gov These protocols are prized for their operational simplicity and ability to rapidly generate molecular diversity. Various MCRs have been developed for the synthesis of pyrazoles by combining aldehydes, active methylene (B1212753) compounds, and hydrazine derivatives in a one-pot process. beilstein-journals.orgnih.govrsc.org
For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield highly substituted aminopyrazoles. rsc.org Similarly, four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate have been used to construct fused pyrazole systems like pyrano[2,3-c]pyrazoles, which are built upon a core pyrazole structure. nih.govmdpi.com The specific substitution pattern of the final product is dictated by the precise combination of starting materials.
Introduction and Manipulation of the 1-[(tert-Butoxy)methyl] Moiety
After the formation of the 4-aminopyrazole core, the next strategic step is the introduction of the (tert-Butoxy)methyl (BOM) group at the N1 position. This group serves as a protecting group for the pyrazole N-H, preventing unwanted side reactions in subsequent synthetic steps.
The introduction of an alkyl group onto a nitrogen atom of the pyrazole ring is a common synthetic transformation. For unsymmetrical pyrazoles, a key challenge is controlling the regioselectivity of the alkylation, as it can occur at either the N1 or N2 position. The outcome is typically governed by steric and electronic factors. researchgate.netmdpi.com Alkylation often favors the less sterically hindered nitrogen atom. mdpi.com
The BOM group is typically introduced by reacting the N-H of the pyrazole with (tert-butoxy)methyl chloride (BOM-Cl) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the pyrazole nitrogen to form a more nucleophilic pyrazolide anion, which then attacks the electrophilic BOM-Cl. The choice of reaction conditions, including the solvent and base, can be optimized to maximize the yield and regioselectivity of the desired N1-alkylated product. researchgate.net
The use of protecting groups is a central concept in the multi-step synthesis of complex molecules. organic-chemistry.org In the context of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine, both the pyrazole N-H and the 4-amino group are reactive sites that may require protection.
The BOM group on the N1 position is itself a protecting group. It is stable under a variety of conditions but can be removed when necessary, typically under acidic conditions. The strategic use of such N-protecting groups can also direct the regioselectivity of further functionalization on the pyrazole ring, such as C-H arylation. nih.gov
The 4-amino group may also require protection, for example, as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, to prevent it from reacting during subsequent chemical transformations. organic-chemistry.orgrsc.org An effective synthetic strategy relies on an "orthogonal" protecting group scheme, where one group can be selectively removed in the presence of the other. For example, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. organic-chemistry.org This allows for the sequential and controlled manipulation of different functional groups within the molecule.
Protecting Group Chemistry of Amino-pyrazoles
N-Protection with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability under various conditions and its facile removal under acidic conditions. rsc.org The protection of a pyrazole nitrogen is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions or with a suitable catalyst. rsc.orgresearchgate.net
The reaction generally proceeds in a suitable solvent like dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). researchgate.netarkat-usa.orgnih.gov A base, such as triethylamine (B128534) (Et₃N), pyridine, or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid byproduct and facilitate the reaction. rsc.orgresearchgate.net In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used to enhance the reaction rate. researchgate.netjapsonline.com Successful protection has been reported at room temperature, indicating the mildness of the procedure. arkat-usa.orgnih.govjapsonline.com
| Starting Material | Reagents and Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Substituted Pyrazole | Boc₂O, DIPEA, DMAP (cat.), CH₂Cl₂ | N-Boc Protected Pyrazole | 85% | researchgate.netjapsonline.com |
| 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole | Boc₂O, anhydrous DMF, r.t., 18 h | Tert-butyl 3,5-diamino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazole-1-carboxylate | 99% | nih.gov |
| 1H-pyrazole-1-carboxamidine HCl | Boc₂O (3 equiv.), LiH, THF, reflux | 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine | 95% | 5z.com |
Regioselectivity in Pyrazole N-Protection
For asymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) are in different chemical environments, leading to the possibility of forming two different regioisomers upon N-protection. mdpi.com The regioselectivity of this reaction is influenced by several factors, primarily steric hindrance and electronic effects.
Steric Hindrance : Bulky substituents on the pyrazole ring at the C3 or C5 positions can hinder the approach of the protecting group reagent to the adjacent nitrogen atom. Consequently, the protection will preferentially occur at the less sterically hindered nitrogen.
Electronic Effects : The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the ring nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, favoring protection at the more distant nitrogen atom.
The choice of reaction conditions, including the solvent and base, can also play a role in directing the regioselectivity. For instance, the reaction between a non-symmetrical 1,3-diketone and a monosubstituted hydrazine can lead to a mixture of pyrazole regioisomers, and the ratio can be dramatically influenced by the choice of solvent. conicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly increase the regioselectivity in pyrazole formation, a principle that extends to the selective protection of an existing pyrazole ring. conicet.gov.ar
Deprotection Methodologies in Pyrazole Synthesis
The removal of the Boc group is a critical step in synthetic sequences. The acid-lability of the Boc group is its most exploited feature. rsc.org Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the N-Boc bond, releasing the free pyrazole along with carbon dioxide and isobutene. rsc.orgmdpi.com
However, milder and more selective methods have also been developed. A novel method reports the selective deprotection of N-Boc protected pyrazoles and imidazoles in good to excellent yields (75-98%) using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature. arkat-usa.orgsemanticscholar.orgresearchgate.net This method is particularly useful as it leaves other protecting groups, such as those on primary amines, intact. arkat-usa.orgsemanticscholar.org Other reported conditions for Boc deprotection include the use of 3-methoxypropylamine, thermolysis in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), and mechanochemical methods involving ball milling with p-toluenesulfonic acid. researchgate.netscirp.org
| Method | Reagents | Conditions | Advantages | Source |
|---|---|---|---|---|
| Acidolysis | TFA or HCl in DCM | Room Temperature | Standard, high yield | rsc.orgmdpi.com |
| Reductive Cleavage | NaBH₄ in EtOH | Room Temperature | Selective; does not cleave Boc on primary amines | arkat-usa.orgsemanticscholar.orgresearchgate.net |
| Thermolysis | HFIP or TFE | Reflux or Microwave | Accelerated under microwave conditions | researchgate.net |
| Mechanochemical | p-Toluenesulfonic acid | Solvent-free, ball milling | Green, mild, rapid, quantitative yields | scirp.org |
Green Chemistry Approaches in 1H-Pyrazol-4-amine Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. thieme-connect.comresearchgate.net
Catalyst-Free and "On-Water" Methodologies
Performing organic reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. mdpi.com "On-water" synthesis, where reactions occur in a suspension or emulsion of insoluble reactants in water, has emerged as a powerful technique. rsc.orgrsc.orgnih.gov These reactions often proceed faster than in organic solvents, driven by hydrophobic effects and hydrogen bonding at the water-substrate interface. rsc.orgbohrium.com
Several catalyst-free and "on-water" protocols for the synthesis of pyrazole and furo[2,3-c]pyrazole-4-amine derivatives have been reported. bohrium.comresearchgate.net These methods offer numerous advantages, including operational simplicity, elimination of toxic catalysts and solvents, easy product isolation, and high yields. rsc.orgbohrium.com For example, a highly efficient synthesis of pyrazole-3-carboxylates has been developed by cyclization of diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions, avoiding the use of toxic hydrazine. rsc.orgrsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. tandfonline.com Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times—from hours to minutes—while often improving product yields and purity. rsc.orgacs.org This efficiency translates to lower energy consumption, making it a greener alternative. tandfonline.com
The synthesis of various pyrazole derivatives has been successfully achieved using microwave technology. rsc.orgresearchgate.netnih.gov These methods are often performed under solvent-free conditions or with minimal amounts of solvent, further enhancing their environmental credentials. tandfonline.comresearchgate.net For instance, the synthesis of pyrazole and oxadiazole hybrids saw reaction times decrease from 7–9 hours with conventional heating to just 9–10 minutes under microwave irradiation, with yields improving to 79–92%. acs.org
| Product | Method | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Pyrazole and Oxadiazole Hybrids | Conventional | 7-9 hours | - | acs.org |
| Microwave | 9-10 minutes | 79-92% | ||
| Pyrazolo[3,4-b]pyridine-6(7H)-ones | Conventional (Ethanol, reflux) | 6-8 hours | 30-75% | semanticscholar.org |
| Ultrasonic Irradiation | 3-4 minutes | 87-95% |
Use of Eco-Friendly Solvents and Reagents (e.g., Polyethylene Glycol)
The replacement of hazardous organic solvents with benign alternatives is a key goal of green chemistry. Polyethylene glycol (PEG) has emerged as a promising "green" reaction medium. mdpi.comresearchgate.net PEG is inexpensive, non-toxic, thermally stable, non-volatile, and biodegradable. mdpi.comresearchgate.nettandfonline.com Its solubility in water and various organic solvents, coupled with its insolubility in less polar solvents, facilitates easy product isolation and solvent recovery and reuse. mdpi.comsemanticscholar.org
PEG has been successfully employed as a solvent for the synthesis of various pyrazole derivatives, including 3-amino 1H-pyrazoles and pyrazolo[3,4-b]pyridin-6(7H)-ones. mdpi.comtandfonline.comnih.gov Reactions in PEG often proceed with high efficiency, providing excellent yields in shorter reaction times and allowing for the recycling of the solvent medium for multiple runs without significant loss of activity. researchgate.nettandfonline.com For example, the synthesis of 3-amino 1H-pyrazoles using p-toluenesulfonic acid as a catalyst in PEG-400 resulted in excellent yields, and the PEG could be reused for six consecutive runs. tandfonline.com
Specific Synthetic Routes to this compound and its Derivatives
The synthesis of the target compound, this compound, can be approached through several strategic pathways. These routes involve either the initial construction of the pyrazole ring with the amino group precursor already in place or the formation of a substituted pyrazole followed by the introduction of the amino group at the C4 position. The tert-butoxymethyl (BOM) group serves as a stable protecting group for the pyrazole nitrogen, which can be introduced at an early stage of the synthesis.
The reaction of hydrazonyl halides with active methylene compounds is a classical and versatile method for the synthesis of pyrazoles. While this approach often leads to 5-aminopyrazoles when using common active methylene nitriles like malononitrile, careful selection of reactants can direct the cyclization to yield 4-aminopyrazole derivatives. A plausible route to a precursor of the target compound involves the reaction of a hydrazonyl halide with a β-ketonitrile, followed by further transformations.
A strategic adaptation for the synthesis of 4-aminopyrazoles involves a Thorpe-Ziegler type cyclization of a dicyanohydrazone intermediate. This approach begins with the synthesis of (tert-butoxy)methylhydrazine, which is then reacted with a suitable dicarbonyl compound or its equivalent to form a hydrazone. Subsequent introduction of cyano groups and cyclization would lead to the desired 4-aminopyrazole core.
Table 1: Key Intermediates in the Synthesis via Hydrazonyl Halides
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| (tert-butoxy)methylhydrazine | (CH3)3COCH2NHNH2 | Source of the N1-substituent and hydrazine backbone. |
| Hydrazonyl Halide | R-C(X)=N-NH-R' | Electrophilic partner in the cyclization reaction. |
Detailed research has demonstrated the utility of hydrazonoyl halides in the synthesis of a variety of substituted pyrazoles. For instance, the reaction of hydrazonoyl halides with ethyl cyanoacetate in the presence of a base like sodium ethoxide is a well-established method for producing aminopyrazole derivatives beilstein-journals.org. The regioselectivity of the cyclization is a critical aspect of this synthesis, and it is influenced by the nature of the substituents on both the hydrazonyl halide and the active methylene compound.
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of pyrazole chemistry, this strategy is particularly useful for introducing an amino group at a specific position on a pre-formed pyrazole ring. A viable synthetic route to this compound using this methodology would involve the initial synthesis of a 4-formyl or 4-keto pyrazole derivative, followed by reaction with an amine source in the presence of a reducing agent.
A key intermediate for this approach is 1-[(tert-butoxy)methyl]-1H-pyrazole-4-carbaldehyde. This aldehyde can be synthesized in a two-step sequence starting from pyrazole. First, the pyrazole nitrogen is protected with a tert-butoxymethyl (BOM) group. The resulting 1-BOM-pyrazole is then subjected to a Vilsmeier-Haack formylation reaction, which typically directs the formyl group to the 4-position of the pyrazole ring arkat-usa.orgmdpi.comrsc.org.
The subsequent reductive amination of 1-[(tert-butoxy)methyl]-1H-pyrazole-4-carbaldehyde can be carried out using various amine sources, such as ammonia (B1221849) or ammonium (B1175870) salts, and a suitable reducing agent. Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation are commonly employed for this transformation mdpi.comnih.gov. The choice of reagents and reaction conditions can be optimized to achieve high yields of the desired 4-aminopyrazole. One-pot procedures starting from the corresponding aminopyrazole and an aldehyde have also been reported to yield N-alkylated pyrazolyl amines researchgate.net.
Table 2: Reagents for Reductive Amination Sequence
| Reagent/Intermediate | Function |
|---|---|
| 1-[(tert-Butoxy)methyl]-1H-pyrazole | Starting material for formylation. |
| Vilsmeier-Haack Reagent (POCl3/DMF) | Formylating agent for the pyrazole ring arkat-usa.orgmdpi.com. |
| 1-[(tert-Butoxy)methyl]-1H-pyrazole-4-carbaldehyde | Key intermediate for reductive amination. |
| Ammonia/Ammonium Acetate | Nitrogen source for the amino group mdpi.com. |
The [3+2] cycloaddition reaction of nitrile imines with various dipolarophiles is a highly efficient method for constructing the pyrazole ring. To synthesize a 4-aminopyrazole derivative using this approach, a dipolarophile containing a masked or direct amino group at the appropriate position is required.
A suitable dipolarophile for this purpose would be a β-enaminonitrile or a related enamine derivative. The nitrile imine, generated in situ from a hydrazonoyl halide in the presence of a base, would react with the enamine to form a pyrazoline intermediate. Subsequent elimination of the amine from the enamine part or tautomerization would lead to the aromatic 4-aminopyrazole. The regioselectivity of the cycloaddition is crucial and is generally controlled by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile researchgate.netmdpi.com.
For instance, the reaction of a nitrile imine with a resin-bound enamine has been shown to produce 1,4-diarylpyrazoles with high regioselectivity researchgate.netorgsyn.org. By analogy, using an enamine derived from a primary amine or ammonia could potentially lead to a 4-aminopyrazole derivative after cleavage from a solid support or in a solution-phase synthesis.
Another approach within this category involves the cycloaddition of a nitrile imine with a nitroalkene, followed by the reduction of the nitro group on the resulting pyrazole. This two-step process allows for the introduction of the amino group at the C4 position after the pyrazole ring has been formed rsc.org.
Table 3: Components for Cycloaddition Route
| Component | Role in Synthesis |
|---|---|
| Hydrazonoyl Halide | Precursor to the nitrile imine 1,3-dipole. |
| Base (e.g., Triethylamine) | To generate the nitrile imine in situ. |
| β-Enaminonitrile | Dipolarophile containing a masked amino group. |
Chemical Reactivity and Derivatization
Reactivity of the Amino Group at Position 4
The primary amino group attached to the pyrazole (B372694) ring is a key site for derivatization, readily participating in reactions typical of aromatic amines.
The amino group of 4-aminopyrazoles readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netlumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. lumenlearning.com The formation of the C=N double bond is a reversible process, and the reaction conditions, such as pH, must be carefully controlled to favor the imine product. lumenlearning.com For instance, a series of 4-(het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles were synthesized through the condensation of 4-aminopyrazoles with various aldehydes. researchgate.net While specific examples with 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine are not extensively documented in the provided search results, the general reactivity of 4-aminopyrazoles strongly suggests its capability to form imines under similar conditions. researchgate.netmdpi.com
A one-pot, two-step synthesis of a substituted N-(5-pyrazolyl)amine involved the in-situ formation of an N-(5-pyrazolyl)imine intermediate from the reaction of an aminopyrazole with an aldehyde, which was then reduced. mdpi.com This highlights the utility of imine formation as a key step in the synthesis of more complex pyrazole derivatives.
Table 1: Examples of Imine Formation with Aminopyrazole Derivatives
| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |
| 4-Amino-5-phenyl-3-(trifluoromethyl)pyrazoles | Various aldehydes | 4-(Het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles | researchgate.net |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | (E)-3-(tert-Butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | mdpi.com |
Note: This table presents examples with related aminopyrazole compounds to illustrate the general reactivity.
The amino group of aminopyrazoles can be readily acylated or sulfonated. N-acetylation is a common transformation in organic synthesis to protect amine functionalities or to introduce an acetyl group for specific biological activities. nih.govmdpi.com These reactions typically involve the use of acylating agents like acetyl chloride or acetic anhydride. nih.gov
Sulfonamidation of aminopyrazoles is also a well-established reaction. For example, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized in good yield through the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534). mdpi.com This demonstrates the feasibility of forming stable sulfonamide linkages with the amino group of the pyrazole ring. A study on the synthesis of various sulfonamide derivatives from 4-aminopyrazoles further supports the generality of this reaction. researchgate.net
Table 2: Examples of Acylation and Sulfonamidation of Aminopyrazoles
| Amine Reactant | Acylating/Sulfonylating Agent | Product | Reference |
| 4-Aminopyrazoles | Acetoacetic anhydride | N-acylated pyrazoles | researchgate.net |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | mdpi.com |
| Alkyl- and naphthyl-substituted 4-aminopyrazoles | Various sulfonyl chlorides | Sulfonamide derivatives of 4-aminopyrazoles | researchgate.net |
Primary aromatic amines, including 4-aminopyrazoles, can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.comorganic-chemistry.org This reaction converts the amino group into a diazonium salt (R-N₂⁺). numberanalytics.com While the diazotization of 2- and 4-aminopyridines to form diazonium ions has been reported, the resulting diazonium salts of N-heteroaromatic amines can be unstable and may hydrolyze to the corresponding hydroxy compounds. rsc.org
In the case of 5-aminopyrazoles, diazotization can lead to the formation of pyrazolyl-5-diazonium salts. researchgate.net These diazonium salts are valuable intermediates that can undergo various subsequent reactions, most notably azo coupling. In azo coupling, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored dyes. researchgate.net The reaction of 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles in a diazotization reaction can lead to either the corresponding cinnoline (B1195905) or stable azo compounds, depending on the reaction conditions. researchgate.net
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most favorable site for attack. pharmaguideline.comrrbdavc.orgquora.com This is because the electron density is highest at this position. quora.com The combined electron-withdrawing effect of the two nitrogen atoms reduces the electron density at C3 and C5, making C4 the preferred site for electrophiles. pharmaguideline.com
Common electrophilic substitution reactions on the pyrazole ring include nitration, sulfonation, and formylation. scribd.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position, yielding 4-nitropyrazole. scribd.com
Sulfonation: Treatment with fuming sulfuric acid or SO₃/H₂SO₄ leads to the formation of pyrazole-4-sulfonic acid. scribd.com
Vilsmeier-Haack Formylation: The reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. scribd.com
The presence of an amino group at the C4 position in this compound would likely direct incoming electrophiles to other positions on the ring, or the amino group itself could be the site of electrophilic attack, depending on the reaction conditions. However, C-4 arylation of 5-aminopyrazoles has been achieved chemoselectively under mild, enzyme-catalyzed conditions, demonstrating that substitution at the C4 position is possible even with an amino group present. nih.gov
The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution. tandfonline.comnih.gov Nucleophilic attack on the pyrazole ring is rare and typically requires the presence of strong electron-withdrawing groups to activate the ring system. tandfonline.com For instance, nucleophilic aromatic substitution on 5-chloropyrazoles is facilitated by the presence of an electron-withdrawing formyl group at the C4 position. tandfonline.com In some cases, nucleophilic aromatic substitution of hydrogen (SNH) has been observed in fused pyrazole systems under acidic conditions. acs.org
Within the pyrazole scaffold, the C3 and C5 positions are considered more electrophilic and are the preferred sites for nucleophilic attack, should the ring be sufficiently activated. nih.gov
Transformations Involving the tert-Butoxy (B1229062) and Methyl Moieties
The chemical reactivity of the 1-[(tert-Butoxy)methyl] substituent on the pyrazole nitrogen of "this compound" is dominated by its function as a protecting group for the ring nitrogen. This group, known as the tert-Butoxymethyl (BOM) group, is classified as an N,O-acetal. Its primary role in synthetic chemistry is to mask the acidic N-H proton of the pyrazole ring, enabling reactions that would otherwise be complicated by the presence of this proton, such as certain metal-catalyzed coupling reactions.
The most significant transformation involving this moiety is its cleavage, or deprotection, to regenerate the N-H pyrazole. Due to its acetal (B89532) nature, the BOM group is characteristically labile under acidic conditions. The cleavage mechanism involves protonation of the ether oxygen, followed by elimination of a tert-butyl cation (which typically forms isobutylene) and formaldehyde, liberating the pyrazole nitrogen.
Common reagents and conditions for the removal of BOM and similar alkoxymethyl protecting groups are well-established in organic synthesis. harvard.edu While specific studies detailing the deprotection of this compound are not prevalent, the cleavage can be reliably achieved using standard protocols for N-BOM protected heterocycles.
Table 1: General Conditions for Cleavage of N-BOM Protecting Groups
| Reagent(s) | Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | A common and effective method for acid-labile groups. |
| Hydrochloric Acid (HCl) | Methanol, Ethanol (B145695), or Dioxane/Water | Room Temperature to mild heating | Standard aqueous acidic conditions for acetal hydrolysis. |
| Formic Acid | Water or neat | Mild to moderate heating | A milder acid option that can be effective for deprotection. |
| Lewis Acids (e.g., BBr₃, TMSI) | Dichloromethane (DCM) | Low to Room Temperature | Can be used for cleaving ethers and acetals, often under anhydrous conditions. |
Advanced Coupling Reactions for Complex Molecular Architectures
The pyrazole core of this compound serves as a valuable scaffold for the construction of more complex molecular architectures through advanced cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The presence of the N-protecting group is often crucial for the success of these transformations, as the free N-H of an unprotected pyrazole can interfere with or deactivate the metal catalysts commonly employed. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. rhhz.netccspublishing.org.cn To utilize this compound in this reaction, it must first be converted into a suitable electrophilic partner, typically a 4-halo-1-[(tert-Butoxy)methyl]-1H-pyrazole (e.g., where the 4-substituent is bromine or iodine). This transformation can be achieved from the 4-amino group via a Sandmeyer-type reaction.
Once the 4-halopyrazole derivative is obtained, it can be coupled with a diverse range of aryl- or heteroarylboronic acids to synthesize 4-aryl and 4-heteroaryl pyrazole derivatives. nih.govrsc.orgresearchgate.net The reaction typically proceeds under basic conditions with a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. The general catalytic cycle involves oxidative addition of the palladium catalyst to the pyrazole-halide bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the active catalyst.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to various N-protected 4-halopyrazoles. rhhz.netrsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govmdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Catalyst / Precatalyst | Ligand (if separate) | Base | Solvent System | Temperature | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | (Integrated) | Na₂CO₃ or Cs₂CO₃ | DME/Water or Toluene | 80-110 °C | Aryl- and heteroarylboronic acids | rhhz.net |
| PdCl₂(dppf) | (Integrated) | K₂CO₃ | Dioxane/Water | 80-100 °C | Arylboronic acids | nih.gov |
| XPhos Pd G2 | XPhos | K₂CO₃ or K₃PO₄ | Ethanol/Water or Dioxane/Water | 80-120 °C (Conventional or MW) | Electron-rich/deficient aryl- and styrylboronic acids | rsc.orgresearchgate.net |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/Water | 100 °C | Unprotected N-H 4-bromopyrazoles with arylboronic acids | nih.gov |
This methodology allows for the introduction of a vast array of functionalities at the 4-position of the pyrazole ring, making it a cornerstone strategy for generating libraries of complex pyrazole-containing compounds for various applications.
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine. Through one- and two-dimensional experiments, the proton and carbon skeletons are mapped out, and the connectivity between different parts of the molecule is confirmed.
The ¹H NMR spectrum of this compound provides key information regarding the number and type of protons and their neighboring environments. The structure contains four distinct proton environments: the pyrazole (B372694) ring protons, the amine protons, and the two sets of protons on the N-substituent, the (tert-Butoxy)methyl (BOM) group.
The pyrazole ring protons at the C3 and C5 positions are expected to appear as two distinct singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) (-CH₂-) protons of the BOM group are anticipated to resonate as a singlet further downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) will produce a sharp, intense singlet in the aliphatic region of the spectrum. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Table 1: Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole C3-H | Aromatic Region | Singlet |
| Pyrazole C5-H | Aromatic Region | Singlet |
| -NH₂ (Amine) | Variable | Broad Singlet |
| -O-CH₂-N- (BOM) | Downfield | Singlet |
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum is expected to show seven unique carbon signals.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | Aromatic/Heteroaromatic |
| Pyrazole C4 | Aromatic/Heteroaromatic |
| Pyrazole C5 | Aromatic/Heteroaromatic |
| -O-CH₂-N- (BOM) | Downfield |
| -C (CH₃)₃ (BOM) | Aliphatic (Quaternary) |
For a more profound structural understanding, heteronuclear NMR techniques can be employed. ¹⁵N NMR spectroscopy, although less common due to lower natural abundance and sensitivity, would be valuable for characterizing the nitrogen atoms. Three distinct nitrogen signals would be expected: one for each of the two pyrazole ring nitrogens (N1 and N2) and one for the exocyclic amine group (-NH₂). The chemical shifts would provide insight into the hybridization and electronic environment of each nitrogen atom, confirming the N-substitution pattern. ktu.edu
¹⁹F NMR would not be applicable to the parent compound but would be an essential tool for the characterization of any fluorinated derivatives, providing direct information on the location and environment of fluorine atoms within the molecule.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, where most proton signals are expected to be singlets, the COSY spectrum would primarily serve to confirm the absence of scalar couplings between the pyrazole, methylene, and tert-butyl protons, indicating they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for the unambiguous assignment of the protonated carbons in the molecule, such as C3, C5, the BOM-methylene, and the BOM-methyls. mdpi.comresearchgate.net
Correlations from the methylene (-CH₂-) protons of the BOM group to the pyrazole ring carbon C5 and the quaternary carbon of the tert-butyl group.
Correlations from the pyrazole C5-H proton to the C4 and C3 carbons.
Correlations from the tert-butyl protons to the methylene carbon and the quaternary carbon of the BOM group. These correlations allow for the unequivocal placement of the BOM substituent on the N1 position of the pyrazole ring. ktu.edusemanticscholar.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. wpmucdn.com An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. wpmucdn.com
The C-H stretching vibrations of the aliphatic tert-butyl and methylene groups are observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyrazole ring appear just above 3000 cm⁻¹. The spectrum also contains characteristic absorptions for the pyrazole ring's C=C and C=N stretching in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration of the ether linkage within the BOM group is expected in the fingerprint region, typically around 1200-1000 cm⁻¹.
Table 3: Expected IR Absorption Bands for 1-[(tert-Butoxy)methyl)-1H-pyrazol-4-amine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 |
| Pyrazole Ring | C-H Stretch | > 3000 |
| BOM Group | C-H Stretch (aliphatic) | < 3000 |
| Primary Amine (-NH₂) | N-H Bend | ~1600 |
| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 |
Table of Compounds Mentioned | Compound Name | | :--- | | this compound | | | this compound |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to elucidate its structure.
For this compound, one would expect to observe a molecular ion peak corresponding to its molecular formula (C9H17N3O). Characteristic fragmentation would likely involve the loss of the tert-butyl group, the tert-butoxymethyl group, or other smaller fragments. A hypothetical data table for EIMS is presented below.
| Fragment Ion | Proposed Structure | m/z (expected) |
| [M]+ | C9H17N3O+ | 183.14 |
| [M - C4H9]+ | C5H8N3O+ | 126.06 |
| [M - OC4H9]+ | C5H8N3+ | 106.07 |
| [C4H9]+ | (CH3)3C+ | 57.07 |
Note: This table is hypothetical and for illustrative purposes only, as no experimental EIMS data has been found.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, as it can distinguish between ions with the same nominal mass but different chemical formulas.
For this compound, an HRMS analysis would be used to confirm its elemental composition (C9H17N3O). A hypothetical HRMS data table is shown below.
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 184.1444 | Not Available |
Note: This table is hypothetical and for illustrative purposes only, as no experimental HRMS data has been found.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction Crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.
To perform this analysis on this compound, a suitable single crystal of the compound would be required. The resulting data would provide unambiguous proof of its chemical structure in the solid state. A hypothetical data table summarizing crystallographic data is provided below.
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Note: This table is hypothetical and for illustrative purposes only, as no experimental X-ray diffraction data has been found.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide detailed information about the electronic structure and properties of molecules like pyrazole (B372694) derivatives. eurasianjournals.com
Density Functional Theory (DFT) is a robust method for analyzing the electronic structure of organic compounds, balancing computational efficiency with high accuracy. eurasianjournals.com DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to understand its electronic properties. tandfonline.comresearchgate.net For pyrazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate optimized structures. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com
Studies on various substituted pyrazoles have shown that the geometry of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the structure when located at the C5 position. nih.gov DFT calculations help quantify these effects on the molecular structure.
Table 1: Representative Theoretical Structural Parameters for a Substituted Pyrazole Ring (Example Data) Note: This table presents typical data for a pyrazole derivative as found in computational studies, not specifically for 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine.
| Parameter | Typical Calculated Value |
|---|---|
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.36 Å |
| N1-N2-C3 Angle | ~112° |
| N2-C3-C4 Angle | ~105° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwum.edu.pk
For pyrazole derivatives, FMO analysis helps predict their behavior in various chemical environments. For instance, in corrosion inhibition studies, a high EHOMO value suggests a greater tendency to donate electrons to the empty d-orbitals of a metal, enhancing adsorption and protection. nih.gov A low ELUMO value indicates a capacity to accept electrons from the metal surface. nih.gov
Table 2: Example Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: These values are illustrative and taken from studies on various pyrazole derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyranopyrazole Derivative AG.1 | - | -1.8630 | - |
| Pyranopyrazole Derivative AG.2 | - | -1.2517 | - |
| Pyranopyrazole Derivative AG.4 | - | -1.4628 | - |
| Pyranopyrazole Derivative AG.11 | - | -1.2215 | - |
Data adapted from studies on pyranopyrazole derivatives, highlighting the variation in LUMO energies. wum.edu.pk
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen. tandfonline.com
Blue regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms. tandfonline.com
Green regions: Represent neutral or zero potential.
For pyrazole derivatives, MEP analysis can identify the most reactive sites. The nitrogen atoms of the pyrazole ring are typically electron-rich and are thus primary sites for interaction with electrophiles or for coordinating to metal surfaces. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. eurasianjournals.comeurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, stability, and intermolecular interactions. eurasianjournals.comnih.gov
These simulations are particularly powerful in fields like drug discovery and materials science. For pyrazole derivatives being investigated as potential drugs, MD simulations can explore their binding stability within a target protein's active site, revealing key interactions and conformational flexibility. nih.govnih.gov In corrosion studies, MD simulations model the adsorption of inhibitor molecules on a metal surface, helping to understand the formation and stability of the protective layer in a simulated corrosive environment. nih.gov The output of these simulations provides metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the system. nih.gov
Theoretical Insights into Reaction Mechanisms and Regioselectivity
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of pyrazoles. Theoretical studies can map out the entire reaction pathway, identify transition states and intermediates, and calculate activation energies, thereby explaining experimental outcomes like product distribution and regioselectivity. nih.gov
The synthesis of pyrazoles often involves cyclocondensation or cycloaddition reactions. mdpi.comorganic-chemistry.org For example, the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) can lead to two different regioisomeric pyrazoles. DFT calculations can determine the activation energies for the competing pathways, predicting which isomer will be the major product under specific reaction conditions. mdpi.com Theoretical studies have also been used to investigate the mechanisms of silver-catalyzed pyrazole synthesis and thermal decomposition of pyrazoline intermediates, shedding light on the underlying chemical transformations. nih.govmdpi.com
Computational Analysis of Adsorption Processes for Pyrazole Derivatives
The ability of pyrazole derivatives to act as effective corrosion inhibitors is closely linked to their ability to adsorb onto a metal surface, forming a protective barrier. nih.gov Computational methods are extensively used to study these adsorption processes at the molecular level. researchgate.net
Both DFT calculations and MD simulations are employed to model the interaction between the pyrazole molecule and metal surfaces, such as iron or steel. nih.govacs.orgnih.gov DFT is used to calculate quantum chemical descriptors like EHOMO, ELUMO, and the fraction of electrons transferred (ΔN), which correlate with inhibition efficiency. nih.gov Monte Carlo and MD simulations can predict the most stable adsorption orientation of the pyrazole derivative on the metal surface and calculate the adsorption energy (Eads). A more negative (stronger) adsorption energy indicates a more stable and spontaneous adsorption process, which is characteristic of an effective inhibitor. researchgate.netacs.org These simulations often show that pyrazole derivatives adsorb in a nearly flat orientation, maximizing the contact between their π-systems, heteroatoms, and the metal surface. researchgate.net
Table 3: Example Adsorption Energies of Pyrazole Inhibitors on a Metal Surface Note: This table shows representative data for pyrazole derivatives studied as corrosion inhibitors.
| Inhibitor Compound | Adsorption Energy (dEads/dNi) (kcal/mol) |
|---|---|
| s-Triazine/morpholino-anilino-pyrazole (1) | -371.64 |
| Bromo-substituted derivative (2) | -380.91 |
Data adapted from a study on pyrazole s-triazine derivatives, where a more negative value indicates stronger adsorption. acs.orgnih.gov
Synthetic Utility and Applications As Intermediate Scaffolds
Role as Versatile Building Blocks in Organic Synthesis
The utility of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine as a versatile building block stems from its identity as an N-protected 4-aminopyrazole. In organic synthesis, aminopyrazoles are highly valued for their ability to act as precursors in the construction of a wide array of fused heterocyclic systems. nih.gov The amino group provides a reactive site for annulation reactions, where a new ring is built onto the existing pyrazole (B372694) core.
The tert-butoxymethyl (BOM) group is an acid-labile protecting group. Its presence is critical for several reasons:
Regioselectivity: The pyrazole ring contains two nitrogen atoms, and reactions can sometimes occur at either position. By protecting the N1 nitrogen, the BOM group ensures that subsequent reactions, particularly those involving the formation of fused rings, proceed at predictable locations, primarily involving the exocyclic amino group and the C5 position of the pyrazole ring.
Modulation of Reactivity: The protecting group can modulate the electronic properties of the pyrazole ring, influencing the reactivity of the amino group.
Improved Solubility: The bulky tert-butoxy (B1229062) group often enhances the solubility of the intermediate in organic solvents, facilitating easier handling and purification during multi-step syntheses.
Once the desired molecular framework is constructed, the BOM group can be readily removed under acidic conditions to yield the final N-unsubstituted pyrazole, a common feature in many biologically active molecules. This strategic use of protection and deprotection makes the title compound a highly adaptable and efficient tool for synthetic chemists. chemscene.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
